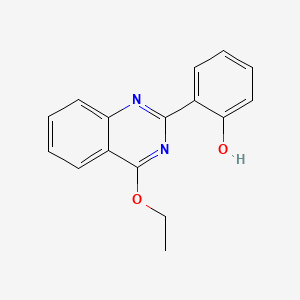
6-(4-ethoxy-1H-quinazolin-2-ylidene)-1-cyclohexa-2,4-dienone
Übersicht
Beschreibung
6-(4-ethoxy-1H-quinazolin-2-ylidene)-1-cyclohexa-2,4-dienone is a member of quinazolines.
Wissenschaftliche Forschungsanwendungen
Biological and Medicinal Chemistry
Quinazolines, including the specific compound , are vital in biological and medicinal chemistry due to their broad spectrum of biological activities. The quinazoline nucleus, which forms part of this compound, is stable and allows the introduction of various bioactive moieties. This characteristic enables the creation of potential medicinal agents, particularly in combating antibiotic resistance. Quinazoline derivatives are known for their anti-bacterial, anti-fungal, anti-HIV, anti-cancer, anti-inflammatory, and analgesic properties. The development of novel quinazoline compounds continues to be a promising field due to their vast applications in medicinal chemistry (Tiwary et al., 2016) (Faisal & Saeed, 2021) (Ravez et al., 2015) (Shang et al., 2018).
Optoelectronic Applications
Apart from medicinal applications, quinazoline derivatives show promise in optoelectronics. Research indicates that the integration of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These compounds find applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. They are significant in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The flexibility in the molecular structure of quinazolines, including the compound , allows for innovative applications in fields like colorimetric pH sensors and nonlinear optical materials (Lipunova et al., 2018).
Synthesis and Chemical Properties
The synthesis of quinazoline derivatives, including 6-(4-ethoxy-1H-quinazolin-2-ylidene)-1-cyclohexa-2,4-dienone, involves eco-friendly and atom-efficient strategies. The continuous development of novel synthetic methods and a deep understanding of their chemical properties is crucial for creating more advanced quinazoline-based compounds with enhanced biological or optoelectronic applications. The diversity in the synthesis routes further underscores the chemical versatility and potential utility of these compounds (Demeunynck & Baussanne, 2013) (Deharkar et al., 2021).
Eigenschaften
Produktname |
6-(4-ethoxy-1H-quinazolin-2-ylidene)-1-cyclohexa-2,4-dienone |
|---|---|
Molekularformel |
C16H14N2O2 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
2-(4-ethoxyquinazolin-2-yl)phenol |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-16-11-7-3-5-9-13(11)17-15(18-16)12-8-4-6-10-14(12)19/h3-10,19H,2H2,1H3 |
InChI-Schlüssel |
WNYLASPSCTVEKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

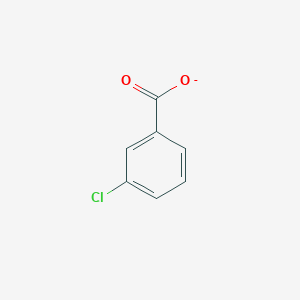
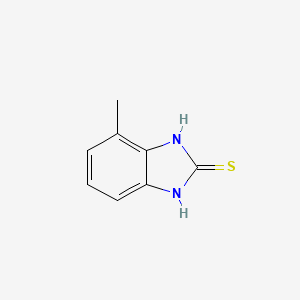
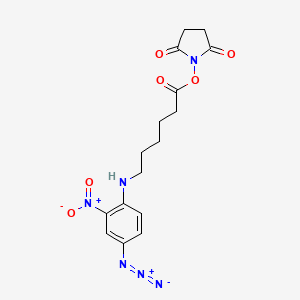
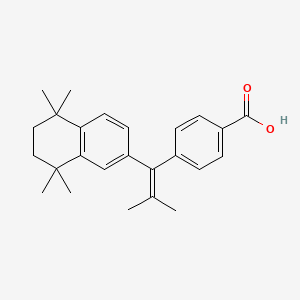
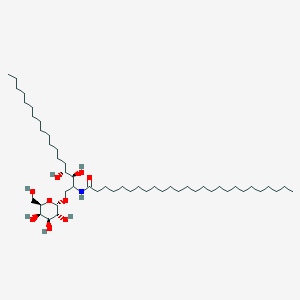
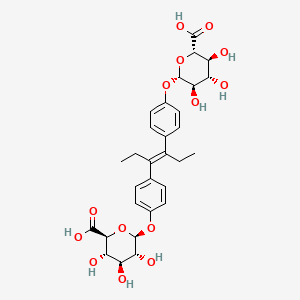
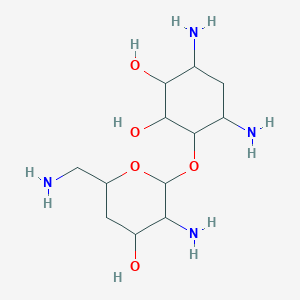
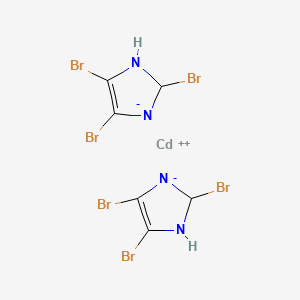
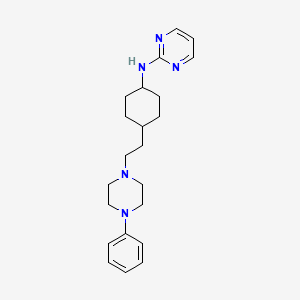
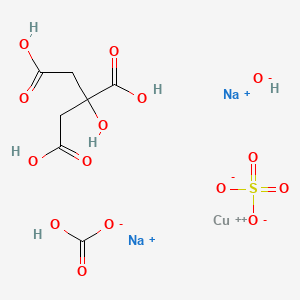
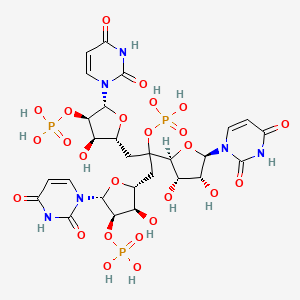
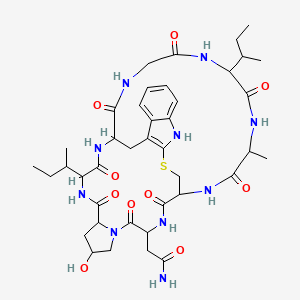
![5'-(4-methylphenyl)-2-spiro[1H-indole-3,2'-3H-1,3,4-thiadiazole]one](/img/structure/B1228905.png)
![N-(3-fluorophenyl)-2-oxo-4,10-dihydro-3H-pyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B1228906.png)